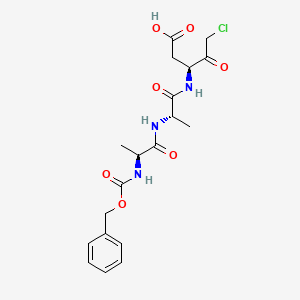
Z-Ala-Ala-Asp-CMK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Z-Ala-Ala-Asp-CMK is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino acids, coupling of the protected amino acids to form the peptide chain, and subsequent deprotection and chloromethylation steps. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
化学反应分析
Types of Reactions
Z-Ala-Ala-Asp-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents at room temperature .
Major Products
The major products formed from reactions involving this compound are covalently modified proteins. These modifications result from the reaction of the chloromethylketone group with nucleophilic residues on the target proteins .
科学研究应用
Z-Ala-Ala-Asp-CMK is widely used in scientific research due to its ability to inhibit granzyme B. Some of its key applications include:
Cancer Research: It is used to study the role of granzyme B in cancer cell apoptosis and to develop potential therapeutic strategies.
Apoptosis Studies: This compound is employed to understand the molecular pathways involved in programmed cell death and to identify potential targets for therapeutic intervention.
作用机制
Z-Ala-Ala-Asp-CMK exerts its effects by covalently binding to the active site of granzyme B, thereby inhibiting its proteolytic activity. The chloromethylketone group reacts with the thiol group of a cysteine residue in the active site of granzyme B, forming a stable covalent bond. This inhibition prevents granzyme B from cleaving its substrates, ultimately blocking the apoptotic signaling pathways .
相似化合物的比较
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that also inhibits apoptosis by blocking caspase activity.
Ac-DEVD-CHO: A selective inhibitor of caspase-3, another protease involved in apoptosis.
Uniqueness
Z-Ala-Ala-Asp-CMK is unique in its selectivity for granzyme B, making it a valuable tool for studying the specific role of this protease in apoptosis and immune responses. Unlike other inhibitors that target multiple proteases, this compound provides a more targeted approach, allowing researchers to dissect the specific contributions of granzyme B in various biological processes .
属性
分子式 |
C19H24ClN3O7 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC 名称 |
(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |
InChI 键 |
RNSFZRYNQRIARX-OBJOEFQTSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
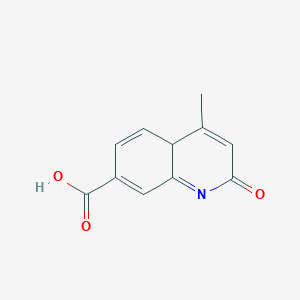
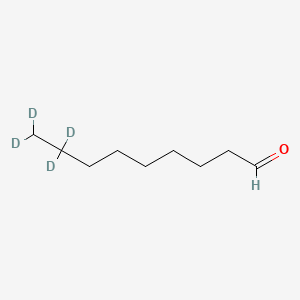
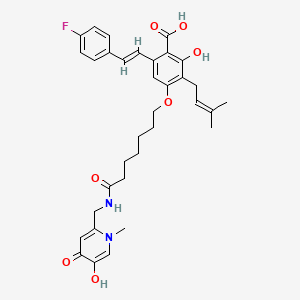
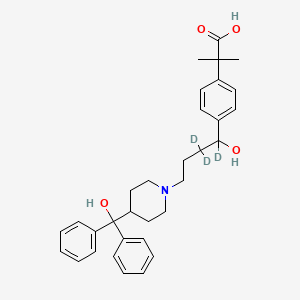
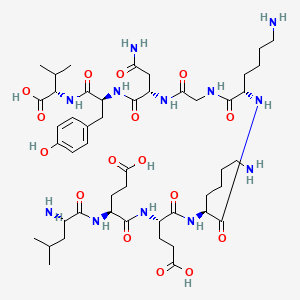
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
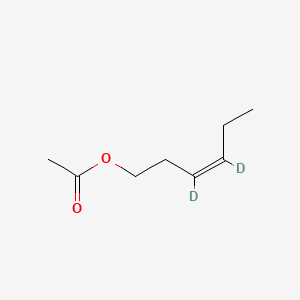
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
